

Flow cytometry protocol for CD133 expression with SNG-1153

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Compound of Interest

Compound Name: SNG-1153

Cat. No.: B610900

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Application Note:

Flow Cytometry Protocol for Measuring CD133 Expression in Lung Cancer Stem Cells Following SNG-1153 Treatment

Audience: Researchers, scientists, and drug development professionals in the field of oncology and cancer stem cell biology.

Introduction CD133, also known as Prominin-1, is a transmembrane glycoprotein that is widely regarded as a key surface marker for identifying cancer stem cells (CSCs) in various malignancies, including lung cancer.^{[1][2][3]} The presence of CD133-positive (CD133+) cells within a tumor is often associated with increased tumorigenicity, chemoresistance, and metastasis. **SNG-1153** is a novel anticancer agent, derived from icaritin, which has been shown to inhibit the growth of lung cancer stem/progenitor cells.^{[1][2][3]} Mechanistic studies have revealed that **SNG-1153** induces the phosphorylation and subsequent downregulation of β -catenin, a critical component of the Wnt signaling pathway that plays a crucial role in maintaining the stem-like properties of cancer cells.^{[1][2]} A key finding is that treatment with **SNG-1153** leads to a reduction in the population of CD133+ lung cancer cells.^{[1][2][3]} This application note provides a detailed protocol for the analysis of CD133 expression in a lung cancer cell line using flow cytometry following treatment with **SNG-1153**.

Principle This protocol outlines the use of flow cytometry to quantify the percentage of CD133+ cells in a lung cancer cell population after treatment with **SNG-1153**. The methodology involves treating lung cancer cells with varying concentrations of **SNG-1153**, followed by staining with a fluorescently conjugated anti-CD133 antibody. Flow cytometry is then used to analyze the stained cells, allowing for the precise quantification of the CD133+ cell population. This method enables the evaluation of the dose-dependent effect of **SNG-1153** on the cancer stem cell population.

Data Presentation

Table 1: Illustrative Dose-Dependent Effect of **SNG-1153** on CD133 Expression in H460 Lung Cancer Cells

SNG-1153 Concentration (μM)	Percentage of CD133+ Cells (%)
0 (Vehicle Control)	8.5
1	6.2
5	3.1
10	1.5

Note: The data presented in this table is illustrative and based on the qualitative findings that **SNG-1153** decreases the CD133+ cell population. Actual results may vary depending on the cell line, experimental conditions, and specific activity of the **SNG-1153** batch.

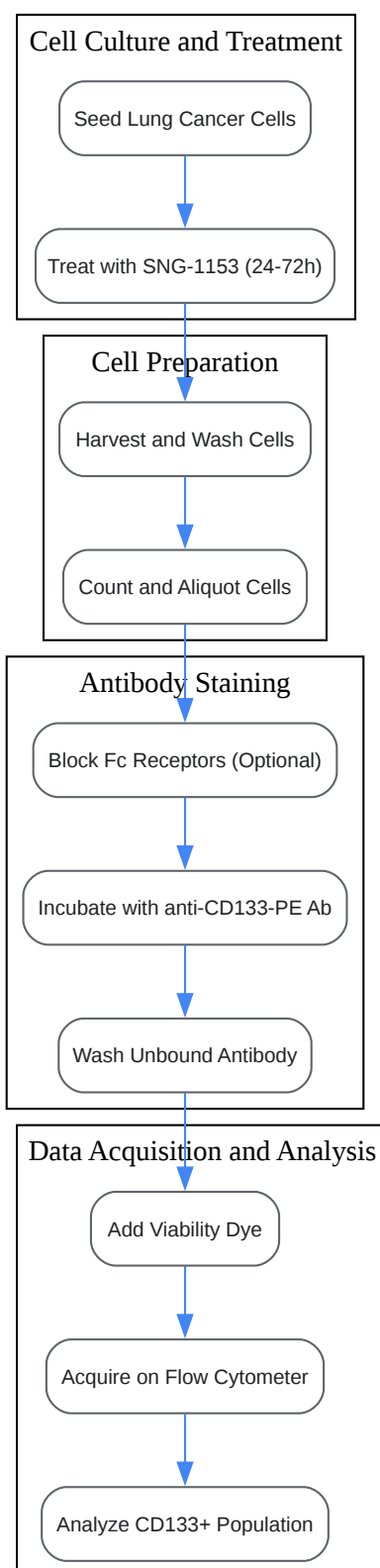
Experimental Protocols

Materials and Reagents

- Cell Line: Human non-small cell lung cancer cell line (e.g., H460)
- SNG-1153**: Stock solution in DMSO
- Complete Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

- Phosphate-Buffered Saline (PBS): pH 7.4
- Trypsin-EDTA (0.25%)
- Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.1% sodium azide
- Anti-human CD133 Antibody: PE-conjugated (or other suitable fluorochrome)
- Isotype Control Antibody: PE-conjugated mouse IgG1 (or corresponding to the host and isotype of the primary antibody)
- Viability Dye: 7-AAD or Propidium Iodide (PI)
- Flow Cytometer Tubes
- Microcentrifuge Tubes
- Cell Culture Plates

Experimental Workflow



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Caption: Experimental workflow for flow cytometry analysis of CD133 expression.

Procedure

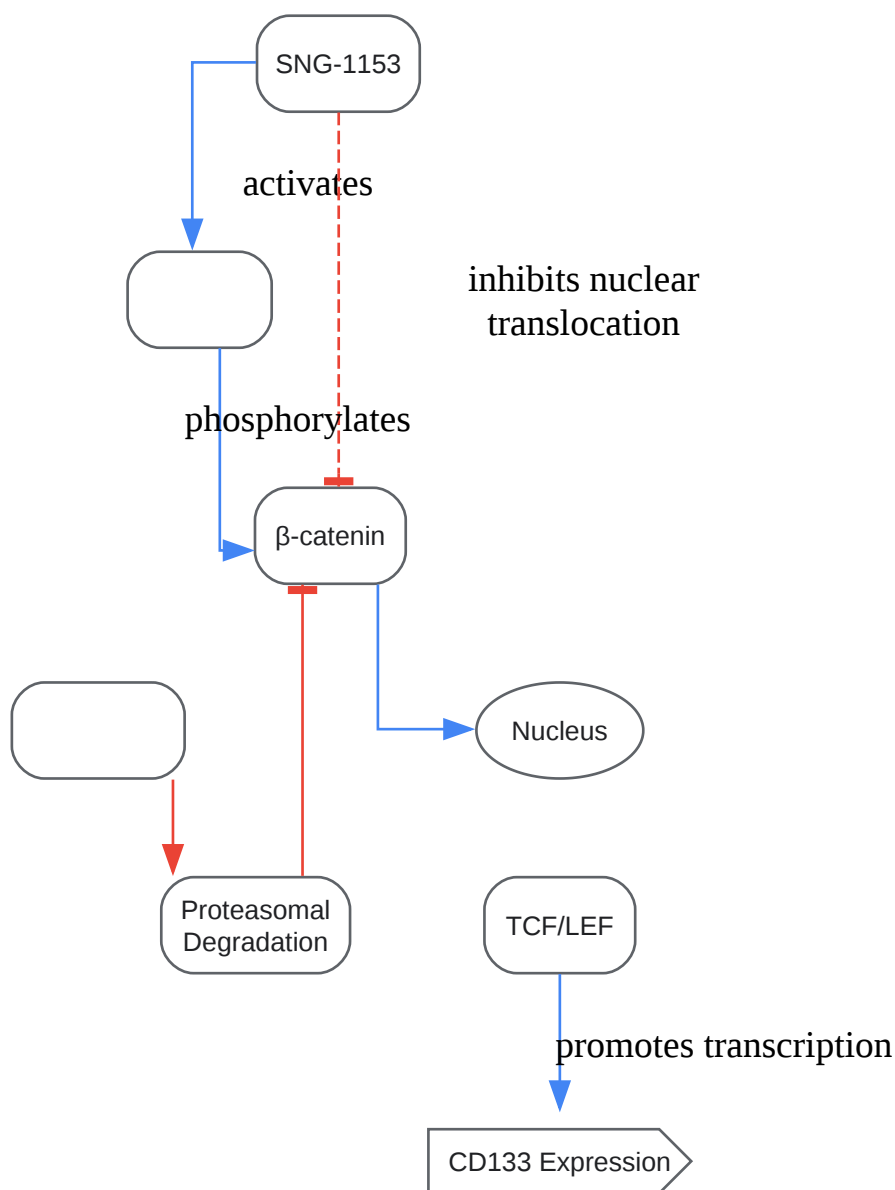
1. Cell Culture and Treatment with **SNG-1153** a. Culture the lung cancer cell line (e.g., H460) in complete cell culture medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the end of the treatment period. c. Prepare serial dilutions of **SNG-1153** in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 μM). Include a vehicle control (DMSO) at the same concentration as the highest **SNG-1153** concentration. d. Treat the cells with the different concentrations of **SNG-1153** and the vehicle control. e. Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

2. Cell Preparation for Flow Cytometry a. Following treatment, aspirate the medium and wash the cells with PBS. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete cell culture medium and transfer the cell suspension to a conical tube. d. Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant. e. Wash the cell pellet by resuspending in cold PBS and centrifuging again. f. Resuspend the cells in cold Flow Cytometry Staining Buffer. g. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

3. Antibody Staining a. Aliquot 100 μL of the cell suspension (1 x 10⁵ cells) into each flow cytometer tube. b. To a separate tube for the isotype control, add the PE-conjugated isotype control antibody at the manufacturer's recommended concentration. c. To the sample tubes, add the PE-conjugated anti-human CD133 antibody at the manufacturer's recommended concentration. d. Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

4. Data Acquisition and Analysis a. Resuspend the cell pellet in 500 μL of Flow Cytometry Staining Buffer. b. Just before analysis, add a viability dye (e.g., 7-AAD or PI) to each tube to exclude dead cells from the analysis. c. Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for PE (and the viability dye) detection. d. Set up the flow cytometer using unstained and single-color controls to adjust instrument settings and compensation. e. Collect a sufficient number of events (e.g., 10,000-50,000 live single cells) for each sample. f. Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population and then determine the percentage of CD133⁺ cells in the **SNG-1153** treated and control samples.

Signaling Pathway



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Caption: **SNG-1153** mediated downregulation of CD133 via the Wnt/β-catenin pathway.

Conclusion This application note provides a comprehensive protocol for utilizing flow cytometry to assess the impact of **SNG-1153** on the CD133+ cancer stem cell population in lung cancer cell lines. The methodology is robust and can be adapted for other cell lines and similar small molecule inhibitors targeting cancer stem cell markers. The results obtained from this protocol

can provide valuable insights into the efficacy of novel therapeutic agents in targeting the cancer stem cell niche.

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